molecular formula C22H15ClN4OS B2629392 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923678-61-9

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B2629392
CAS No.: 923678-61-9
M. Wt: 418.9
InChI Key: VEMXGUJMWBRIAZ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

The primary targets of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biological processes in the pathogen, leading to its death or growth inhibition.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

The molecular and cellular effects of This compound Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.

Biochemical Analysis

Biochemical Properties

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor. This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and repair. Additionally, the compound has been shown to interact with the protein kinase B (Akt) pathway, leading to the modulation of cell survival and proliferation signals .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9, leading to programmed cell death. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, resulting in altered gene expression and reduced cellular proliferation. Furthermore, the compound influences cellular metabolism by inhibiting glycolysis, thereby reducing the energy supply to rapidly dividing cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis. This binding interaction leads to the inhibition of DNA synthesis and cell division. Additionally, the compound modulates the activity of protein kinase B (Akt) by binding to its regulatory domain, resulting in the inhibition of downstream signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over several months. Long-term studies have shown that the compound maintains its inhibitory effects on dihydrofolate reductase (DHFR) and protein kinase B (Akt) even after prolonged exposure. Some degradation products may form under extreme conditions, such as high temperature and light exposure, which could potentially reduce its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is relatively narrow, necessitating careful dose optimization to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins such as albumin play a role in the compound’s distribution, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization by directing it to specific compartments or organelles. Additionally, the presence of targeting signals within the compound’s structure may facilitate its transport to particular subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . This is followed by further functionalization to introduce the cyano and pyridinyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and pyridinyl groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-18(23)6-7-19-20(14)26-22(29-19)27(13-16-8-10-25-11-9-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMXGUJMWBRIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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